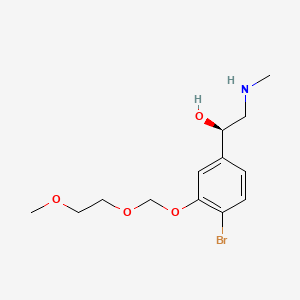

3-Hydroxy-N-desethyl-N-benzyl Lidocaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

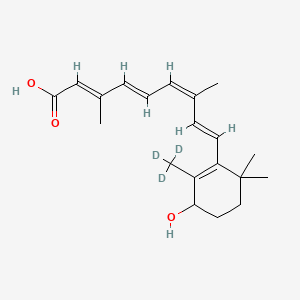

3-Hydroxy-N-desethyl-N-benzyl Lidocaine is a derivative of Lidocaine, a well-known local anesthetic. This compound is characterized by the presence of a hydroxy group at the third position, a desethyl group, and a benzyl group attached to the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and metabolism of Lidocaine and its derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine typically involves the following steps:

N-Benzylation: The starting material, N-desethyl Lidocaine, undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

Hydroxylation: The benzylated product is then subjected to hydroxylation at the third position using a suitable oxidizing agent like potassium permanganate or osmium tetroxide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

Reduction: The ketone formed from oxidation can be reduced back to the hydroxy compound using reducing agents such as sodium borohydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products:

Oxidation: Formation of 3-Keto-N-desethyl-N-benzyl Lidocaine.

Reduction: Reformation of this compound.

Substitution: Various N-alkyl or N-aryl derivatives of Lidocaine.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N-desethyl-N-benzyl Lidocaine is used extensively in scientific research, particularly in the following areas:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Lidocaine derivatives.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Lidocaine.

Toxicology: Assessing the toxicity and safety profile of Lidocaine derivatives.

Analytical Chemistry: Serving as a reference standard in the development of analytical methods for detecting Lidocaine and its metabolites.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine is similar to that of Lidocaine. It acts by blocking sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and conduction of nerve impulses. This results in a local anesthetic effect. The hydroxy and benzyl groups may influence the compound’s pharmacokinetics and binding affinity to sodium channels.

Vergleich Mit ähnlichen Verbindungen

Lidocaine: The parent compound, widely used as a local anesthetic.

N-desethyl Lidocaine: A primary metabolite of Lidocaine.

3-Hydroxy Lidocaine: Another hydroxylated derivative of Lidocaine.

Comparison:

Lidocaine vs. 3-Hydroxy-N-desethyl-N-benzyl Lidocaine: While Lidocaine is primarily used for its anesthetic properties, this compound is mainly used in research settings.

N-desethyl Lidocaine vs. This compound: N-desethyl Lidocaine is a metabolite with reduced anesthetic activity, whereas the addition of hydroxy and benzyl groups in this compound may alter its pharmacokinetic profile.

3-Hydroxy Lidocaine vs. This compound: Both compounds have a hydroxy group, but the presence of the benzyl group in this compound may affect its metabolic stability and binding affinity.

Eigenschaften

CAS-Nummer |

1797131-04-4 |

|---|---|

Molekularformel |

C19H24N2O2 |

Molekulargewicht |

312.413 |

IUPAC-Name |

2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C19H24N2O2/c1-4-21(12-16-8-6-5-7-9-16)13-18(23)20-19-14(2)10-11-17(22)15(19)3/h5-11,22H,4,12-13H2,1-3H3,(H,20,23) |

InChI-Schlüssel |

KCZFPHJLDUMDCL-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)O)C |

Synonyme |

2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

![2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt](/img/structure/B584523.png)

![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)